molecular formula C27H44O B045306 5alpha-Cholesta-7,24-dien-3beta-ol CAS No. 651-54-7

5alpha-Cholesta-7,24-dien-3beta-ol

Cat. No. B045306
CAS RN: 651-54-7
M. Wt: 384.6 g/mol
InChI Key: PKEPPDGGTSZLBL-SKCNUYALSA-N
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Description

Synthesis Analysis

The chemical synthesis of sterols related to 5alpha-Cholesta-7,24-dien-3beta-ol involves complex methods that yield various isomers and derivatives. For instance, Knapp and Schroepfer (1975) described the synthesis of multiple sterol compounds, including 4alpha-methyl and 4beta-methyl isomers of (24R)-24-ethyl-5alpha-cholestan-3beta-ol, providing a foundational understanding of sterol synthesis techniques and their spectral properties (Knapp & Schroepfer, 1975).

Molecular Structure Analysis

The molecular structure of sterols, including 5alpha-Cholesta-7,24-dien-3beta-ol, is characterized by complex ring systems and functional groups. Conner et al. (1977) utilized single crystal structural analysis to determine the location and absolute configuration of the epoxide moiety in sterols, highlighting the importance of molecular structure in understanding sterol function and reactivity (Conner et al., 1977).

Chemical Reactions and Properties

Sterols undergo various chemical reactions, contributing to their diverse biological functions. Musumeci and Sica (2002) explored the oxidation of cholesta-5,7-dien-3beta-yl acetate with urea-hydrogen peroxide, demonstrating the synthetic versatility of sterols and their derivatives in chemical reactions (Musumeci & Sica, 2002).

Physical Properties Analysis

The physical properties of sterols, such as solubility, melting point, and chromatographic behavior, are crucial for their identification, characterization, and application. The high-performance thin-layer chromatographic method developed by Pandey et al. (2007) for quantitative determination of sterols in Clerodendrum inerme demonstrates the importance of physical property analysis in sterol research (Pandey, Verma, & Gupta, 2007).

Chemical Properties Analysis

Understanding the chemical properties of sterols, including reactivity, stability, and interaction with other molecules, is essential for elucidating their biological functions and applications. The study of the enzymatic conversion of sterols by Hsiung, Spike, and Schroepfer (1975) illustrates the chemical properties and metabolic pathways of sterols in biological systems (Hsiung, Spike, & Schroepfer, 1975).

Scientific Research Applications

  • Reproductive Tract Sterol

    5alpha-cholesta-7,24-dien-3beta-ol is notably present in the male hamster reproductive tract, with a concentration three times higher than that of cholesterol, particularly in the epididymal tissue (Legault et al., 1978).

  • Inhibition of Sterol Synthesis

    The compound, along with other 15-oxygenated sterols, has been found to inhibit sterol synthesis effectively in L cells and mouse liver cells, similar to the reduction of HMG-CoA reductase activity (Schroepfer et al., 1977).

  • Chemical Synthesis

    A high yield (96%) in the synthesis of related sterol intermediates has been achieved, indicating its potential for further chemical exploration (Parish et al., 1977).

  • Biosynthesis in Larvae

    Larvae of Calliphora erythrocephala can directly convert cholesterol into cholesta-5,7-dien-3beta-ol, which may play a role in the biosynthesis of ecdysones (Johnson et al., 1975).

  • Substrate Specificity of Enzymes

    The enzyme 3beta-hydroxysteroid oxidase shows high specificity for 3beta-hydroxysteroids, with significant oxidation and inhibition rates for related compounds (Tomioka et al., 1976).

  • Antiproliferative Activity

    Extracts from the marine sponge Polymastia tenax, containing related sterols, have shown promising antiproliferative activity against various cancer cells (Santafé et al., 2002).

  • Antifungal Activity

    Sterols and triterpenes from Ganoderma annulare, including related compounds, exhibit antifungal activity against specific fungal species (Smânia et al., 2003).

  • Sterol Biosynthesis in Yeast

    Yeast cells can synthesize sterols efficiently, even when impaired by the 24-methyl transferase system, which includes transformations of compounds like 5alpha-cholesta-7,24-dien-3beta-ol (Moreau et al., 1975).

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPPDGGTSZLBL-SKCNUYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862357
Record name Cholesta-7,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5alpha-Cholesta-7,24-dien-3beta-ol

CAS RN

651-54-7
Record name 5α-Cholesta-7,24-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-7,24-dien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-7,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 - 151 °C
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
E CASPI, R PJ - 1974 - pascal-francis.inist.fr
THE BIOSYNTHESIS OF (14C5; 3H4) CHOLESTA-5,7,24-TRIEN-3BETA -OL AND (14C5; 3H4)-5ALPHA -CHOLESTA-7,24-DIEN-3BETA -OL FROM (2R) AND (2S)-(214C; 23H)-MEVALONIC …
Number of citations: 0 pascal-francis.inist.fr
B Lindenthal, TA Aldaghlas, JK Kelleher… - Journal of lipid …, 2001 - ASBMB
Phospholipids and sterols are known to have multiple functions in reproductive tissue of mammals. High concentrations of the cholesterol precursor desmosterol have been described in …
Number of citations: 21 www.jlr.org
S Mi, K Shang, X Li, CH Zhang, JQ Liu, DQ Huang - Food control, 2019 - Elsevier
A lipidomics study using liquid chromatography-tandem mass spectrometry and multivariate statistics was conducted in this work to discriminate raw pork meat. A total of 1180 lipid …
Number of citations: 84 www.sciencedirect.com
X Wu, X Pan, S Cao, F Xu, L Lan, Y Zhang, S Lian… - Journal of …, 2019 - Elsevier
Much attention has been paid to the broodiness of the Muscovy duck, but the molecular mechanism of broodiness remains largely unknown. In this study, the ovary tissues of Muscovy …
Number of citations: 13 www.sciencedirect.com
L Zhou, T Xu, Y Zhang, M Zhu, W Zhu… - Oncology …, 2016 - spandidos-publications.com
Ovarian cancer is the most lethal disease among the malignant tumors of female reproductive organs. Few successful therapeutic options exist for patients with ovarian cancer. The …
Number of citations: 8 www.spandidos-publications.com
AEP Heazell, G Bernatavicius… - Reproductive …, 2012 - journals.sagepub.com
Metabolomics offers a powerful holistic approach to examine the metabolite composition of biofluids to identify disruptions present in disease. We used ultra performance liquid …
Number of citations: 82 journals.sagepub.com
J Sostare, R Di Guida, J Kirwan, K Chalal, E Palmer… - Analytica chimica …, 2018 - Elsevier
In the last decade, metabolomics has experienced significant advances in the throughput and robustness of analytical methodologies. Yet the preparation of biofluids and low-mass …
Number of citations: 82 www.sciencedirect.com
F Yin, X Huang, X Lin, TF Chan, KP Lai, R Li - Chemosphere, 2022 - Elsevier
Ulcerative colitis (UC) is an inflammatory bowel disease (IBD) that causes long-term inflammation and ulcers in the colon and rectum. Approximately 3 million adults were diagnosed …
Number of citations: 12 www.sciencedirect.com
M Sertbaş, K Ülgen, T Çakır - FEBS open bio, 2014 - Elsevier
… The transcriptional changes significant only in multiple sclerosis are around lanosterol, lathosterol, 5alpha-cholesta-7-24-dien-3beta-ol, desmosterol, cholesterol, 24-25-…
Number of citations: 61 www.sciencedirect.com
B Favre, NS Ryder - Antimicrobial agents and chemotherapy, 1996 - Am Soc Microbiol
Squalene epoxidase (SE) is the primary target of the allylamine antimycotic agents terbinafine and naftifine and also of the thiocarbamates. Although all of these drugs are employed …
Number of citations: 116 journals.asm.org

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